Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Pyrazole Analog (CAS 1248331-48-7)
The 3,5-dimethyl substitution on the pyrazole ring increases molecular weight by 28.06 g/mol (210.28 vs. 182.22 g/mol) relative to the unsubstituted pyrazole analog 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanamide (CAS 1248331-48-7) . This corresponds to a calculated AlogP increase of approximately +1.0 log unit based on the additive contribution of two aromatic methyl groups (+0.5 log P per methyl on a heteroaryl ring), shifting the compound from a hydrophilic to a moderately lipophilic regime and altering membrane permeability and non‑specific protein binding behavior [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (AlogP) |
|---|---|
| Target Compound Data | MW 210.28 g/mol; AlogP ≈ 1.1 (estimated by fragment addition) |
| Comparator Or Baseline | 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanamide: MW 182.22 g/mol; AlogP ≈ 0.1 (estimated) |
| Quantified Difference | ΔMW = +28.06 g/mol (15.4% increase); ΔAlogP ≈ +1.0 log unit |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment-based AlogP estimation |
Why This Matters
For procurement decisions, the higher lipophilicity of the 3,5-dimethyl analog dictates different solubility and DMSO stock preparation protocols, and may confer superior membrane penetration in cell‑based assays compared to the unsubstituted variant.
- [1] Ghose, A.K. & Crippen, G.M. (1987). Atomic physicochemical parameters for three-dimensional-structure-directed quantitative structure–activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21–35. Fragment constant for aromatic methyl: +0.5 log P. View Source
